molecular formula C10H8N2O2S B12922862 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one CAS No. 183811-08-7

6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12922862
CAS No.: 183811-08-7
M. Wt: 220.25 g/mol
InChI Key: HBRYVNFLHJOOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one is a chemical compound for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this pyrimidinone derivative as a key building block or intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a pyrimidinone core and a phenylsulfanyl substituent, suggests potential for exploration in various biochemical pathways. This product is sold on an "as-is" basis, and the buyer assumes responsibility for confirming its identity and purity for their specific research applications. Please consult the product's Certificate of Analysis for detailed specifications.

Properties

CAS No.

183811-08-7

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

4-hydroxy-5-phenylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8N2O2S/c13-9-8(10(14)12-6-11-9)15-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)

InChI Key

HBRYVNFLHJOOTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N=CNC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.

    Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

While specific industrial production methods for 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrimidinone ring or the phenylthio group.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 6-oxo-5-(phenylthio)pyrimidin-4(1H)-one.

    Reduction: Formation of reduced derivatives of the pyrimidinone ring.

    Substitution: Formation of various substituted pyrimidinone derivatives.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one is its antiviral properties. Research indicates that derivatives of pyrimidine, including this compound, exhibit potent inhibition against the Human Immunodeficiency Virus (HIV) reverse transcriptase and associated ribonuclease H activities. For instance, analogues of this compound were shown to inhibit RNase H in the single-digit nanomolar range while maintaining selectivity over reverse transcriptase polymerase activity at higher concentrations (up to 10 μM) . This selectivity is crucial for drug development as it minimizes potential side effects.

Case Study: Inhibition of HIV RNase H

A specific study highlighted the effectiveness of various 6-arylthio-substituted pyrimidine derivatives, including 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one, demonstrating their capability to inhibit HIV replication in low micromolar concentrations without significant cytotoxicity. The best-performing analogue exhibited an IC50 value for RNase H of 0.005 μM and an EC50 value for antiviral activity of 7.7 μM . These findings suggest that this compound could serve as a scaffold for developing new antiviral medications targeting HIV.

Molecular Docking Studies

The molecular structure and interactions of 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one have been extensively studied using molecular docking techniques. These studies aim to predict how the compound binds to various biological targets, including enzymes involved in viral replication. The docking simulations have indicated strong binding affinities, suggesting that this compound can effectively inhibit target proteins such as HIV protease .

Chemical Properties and Reactivity

The compound's chemical properties have been characterized through vibrational spectroscopy and density functional theory (DFT) calculations. These analyses provide insights into its stability, reactivity, and potential interactions with other molecules. The Fukui function analysis indicates regions of potential reactivity within the molecule, which can be crucial for designing derivatives with enhanced biological activity .

Potential as a Therapeutic Agent

Given its demonstrated antiviral properties and favorable binding characteristics, 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one presents a promising candidate for further development as a therapeutic agent against viral infections. Its ability to selectively inhibit key enzymatic functions in viral replication pathways positions it as a valuable tool in antiviral drug design.

Summary Table of Applications

Application Description
Antiviral ActivityPotent inhibition of HIV reverse transcriptase RNase H; low cytotoxicity observed
Molecular DockingStrong binding affinities with target proteins such as HIV protease
Chemical ReactivityCharacterization through vibrational spectroscopy; insights into stability and reactivity
Therapeutic PotentialPromising candidate for antiviral drug development due to selective inhibition properties

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(phenylthio)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylthio groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Features

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one -OH (6), -S-C₆H₅ (5) C₁₀H₈N₂O₂S 220.25* Enhanced lipophilicity (phenylsulfanyl); hydrogen-bond donor (hydroxyl)
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one -NH₂ (6), -S-CH₂C₆H₅ (2) C₁₁H₁₁N₃OS 237.29 Increased basicity (amino group); bulky substituent at position 2
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one -Cl (5), -CF₃ (6) C₅H₃ClF₃N₂O 213.54 Strong electron-withdrawing groups; potential halogen-bonding (Cl)
6-Ethyl-5-fluoropyrimidin-4(3H)-one -C₂H₅ (6), -F (5) C₆H₇FN₂O 154.13 Alkyl chain (lipophilic); electronegative fluorine at position 5
6-Amino-5-nitroso-2-propargylsulfanyl-pyrimidin-4(3H)-one -NH₂ (6), -NO (5), -S-C≡CH (2) C₇H₆N₄O₂S 210.21 Nitroso group (redox-active); propargyl group (click chemistry potential)

*Calculated based on molecular formula.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound Name logP logD Hydrogen Bond Donors Polar Surface Area (Ų)
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one ~1.8* ~1.8* 2 ~80*
6-Amino-2-({[3-(2,4-dimethoxyphenyl)-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one 1.36 1.36 3 101.2
5-{1-Acetyl-5-[4-(propan-2-yl)phenyl]-pyrazol-3-yl}-6-hydroxy-... ~2.1† ~2.1† 1 ~120†

*Estimated based on analogous structures in and . †Predicted for complex substituents.

Crystallographic and Stability Data

  • 6-Amino-5-nitro-2-propargylsulfanyl-pyrimidin-4(3H)-one: Crystallographic data (CCDC 2050940) shows planar pyrimidinone rings with intermolecular hydrogen bonds, stabilizing the structure .
  • 5-Hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one (3K1) : X-ray structures reveal π-π stacking between phenyl and tetrazole rings, enhancing solid-state stability () .

Biological Activity

6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the compound's biological activity, synthesizing findings from various studies to provide an authoritative overview.

Chemical Structure and Properties

The chemical structure of 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one can be described as follows:

  • Molecular Formula : C10_{10}H8_{8}N2_2O2_2S
  • Molecular Weight : 224.25 g/mol
  • Functional Groups : Hydroxyl group, phenylsulfanyl group, pyrimidine ring.

Biological Activity Overview

The biological activities of 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one have been investigated in several contexts, including its effects on tumor cell lines and its antiviral properties.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrimidine derivatives, including 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one. For instance, research indicates that similar compounds exhibit significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-oneCCRF-CEM (leukemia)190
Related CompoundA549 (lung cancer)12.5

This data suggests that while the compound shows promise, further optimization may be necessary to enhance its potency against specific cancer types.

Antiviral Activity

In the context of antiviral research, derivatives of pyrimidines have been shown to possess activity against HIV. For example, a related series of compounds demonstrated EC50 values ranging from 0.19 µM to 1.40 µM against wild-type HIV-1. The primary mechanism of action appears to be inhibition of reverse transcriptase (RT), a critical enzyme in the viral replication cycle.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrimidine ring significantly influence biological activity:

  • Hydroxyl Group : Enhances solubility and potentially increases interaction with biological targets.
  • Phenylsulfanyl Group : This moiety appears to improve binding affinity to target proteins due to increased hydrophobic interactions.

Case Studies and Research Findings

A comprehensive analysis of existing literature reveals several key findings regarding the biological activity of 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one:

  • Antitumor Screening : In a study involving the National Cancer Institute's preclinical screening program, various pyrimidine derivatives were tested for growth inhibition across multiple tumor cell lines. Compounds similar to 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one showed GI50 values less than 10 µM in several cases .
  • Antiviral Efficacy : Research on related compounds indicates effective inhibition of HIV replication with EC50 values in the range of 0.19–1.40 µM against resistant strains . The compound's ability to inhibit reverse transcriptase suggests it could serve as a lead compound for further development in antiviral therapies.
  • In Silico Modeling : Molecular docking studies have suggested favorable binding interactions between the compound and target proteins involved in both cancer and viral replication pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Hydroxy-5-(phenylsulfanyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology : A nitroso-to-nitro oxidation strategy using tert-butyl hydroperoxide (TBHP) at room temperature can be adapted for introducing substituents at the 5-position of pyrimidinone scaffolds. This approach avoids harsh conditions and preserves functional group integrity . For regioselective sulfanyl group introduction, nucleophilic substitution with thiophenol under basic conditions (e.g., K₂CO₃ in DMF) is effective . Optimization should focus on solvent polarity, temperature, and stoichiometry to minimize byproducts.

Q. How can the crystal structure of this compound be validated, and what databases are authoritative for depositing structural data?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Refinement protocols should include hydrogen bonding and torsion angle analysis, as seen in studies of similar pyrimidinone derivatives (e.g., CCDC 2050940) . Structural data should be deposited in the Cambridge Crystallographic Data Centre (CCDC), which provides peer-reviewed validation and public access .

Advanced Research Questions

Q. How do electronic effects of the phenylsulfanyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodology : Density Functional Theory (DFT) calculations can map electron density distribution at the 5-position sulfanyl group. Compare reaction kinetics with analogs (e.g., alkylsulfanyl vs. phenylsulfanyl) to assess resonance and inductive effects. Studies on tert-butyl hydroperoxide-mediated oxidations suggest that electron-withdrawing groups (e.g., nitro) enhance electrophilicity at adjacent positions .

Q. What strategies resolve contradictory biological activity data for this compound in enzyme inhibition assays?

  • Methodology : Cross-validate assays using orthogonal methods (e.g., fluorescence polarization vs. calorimetry). For example, if conflicting results arise in mPGES-1 inhibition studies, analyze binding kinetics via surface plasmon resonance (SPR) and correlate with structural analogs like pyrido[2,3-d]pyrimidin-4(3H)-one derivatives . Ensure assay conditions (pH, cofactors) mimic physiological environments .

Q. How can computational modeling predict interactions between this compound and biological targets like mPGES-1 or HIV-1 NNRTIs?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., PDB ID 5Y6X for mPGES-1). Compare binding poses with known inhibitors, focusing on hydrogen bonding with conserved residues (e.g., Arg 126 in mPGES-1). Molecular dynamics simulations (≥100 ns) can assess stability of ligand-protein complexes .

Q. What spectroscopic techniques are critical for characterizing tautomeric equilibria in this compound?

  • Methodology : ¹H-¹⁵N HMBC NMR can identify tautomeric forms by correlating nitrogen chemical shifts with adjacent protons. IR spectroscopy detects enol vs. keto forms via O–H stretching frequencies (e.g., 3200–3500 cm⁻¹ for enol). XPS or solid-state NMR may resolve discrepancies in crystalline vs. solution states .

Notes on Evidence Synthesis

  • Structural analogs (e.g., 6-amino-5-nitro derivatives) provide methodological frameworks for synthesis and characterization .
  • Biological activity hypotheses are informed by studies on pyrimidinones targeting mPGES-1 and HIV-1 .
  • Avoided references to commercial sources (e.g., BenchChem) per user guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.